molecular formula C18H20Cl2N4O2S B10925021 (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

Cat. No.: B10925021
M. Wt: 427.3 g/mol
InChI Key: JGVYHONOFJKDOY-UHFFFAOYSA-N
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Description

The compound (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a dichlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3,4-dichlorobenzyl chloride.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate product with 2-methoxyethyl isothiocyanate under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib, are known for their anti-inflammatory and analgesic effects.

Uniqueness

The uniqueness of (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its dichlorobenzyl group, in particular, may enhance its antimicrobial activity compared to other similar compounds.

Properties

Molecular Formula

C18H20Cl2N4O2S

Molecular Weight

427.3 g/mol

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20Cl2N4O2S/c1-11-17(21-18-23(6-7-26-3)16(25)10-27-18)12(2)24(22-11)9-13-4-5-14(19)15(20)8-13/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

JGVYHONOFJKDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N=C3N(C(=O)CS3)CCOC

Origin of Product

United States

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